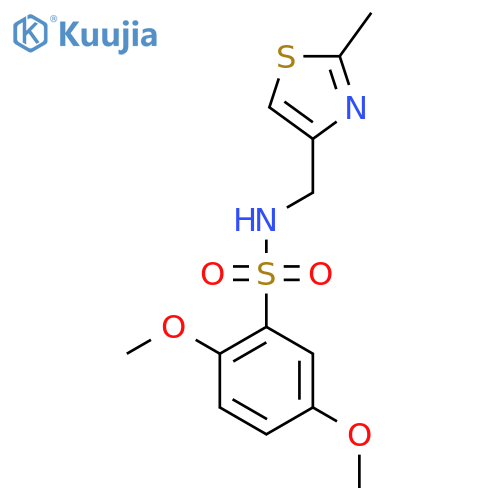Cas no 863510-89-8 (2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide)

863510-89-8 structure
商品名:2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide
- F0684-0052
- SMR000016878
- 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
- Z741449154
- 863510-89-8
- WAY-333962
- HMS2246J17
- 2,5-dimethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide
- CHEMBL1534077
- MLS000102695
- AKOS001864422
- 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
-
- インチ: 1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3
- InChIKey: KHKMDUCHOUMACF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C=CC=1OC)OC)(NCC1=CSC(C)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 328.05514934g/mol
- どういたいしつりょう: 328.05514934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 114Ų
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0684-0052-20mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
| Life Chemicals | F0684-0052-1mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F0684-0052-100mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
| Life Chemicals | F0684-0052-25mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
| Life Chemicals | F0684-0052-3mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F0684-0052-10μmol |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F0684-0052-2mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F0684-0052-50mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
| Life Chemicals | F0684-0052-75mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
| Life Chemicals | F0684-0052-2μmol |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 2μl |
$57.0 | 2023-07-05 |
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
863510-89-8 (2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide) 関連製品
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 506-17-2(cis-Vaccenic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
